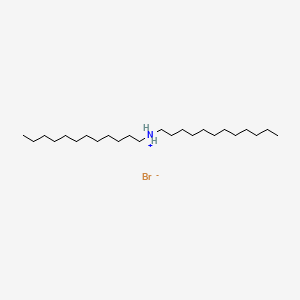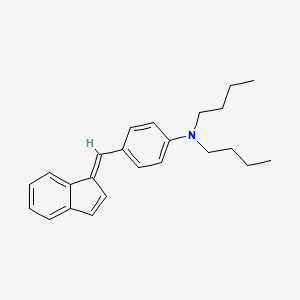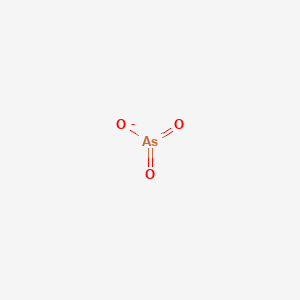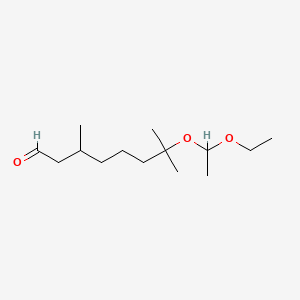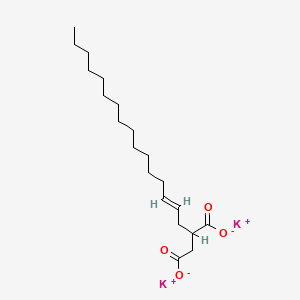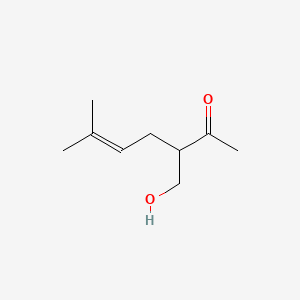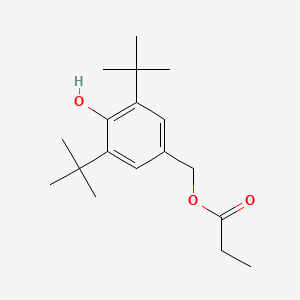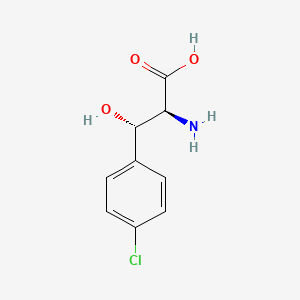
(2R,3R) 3-Hydroxy-3-(p-chlorophenyl)serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R) 3-Hydroxy-3-(p-chlorophenyl)serine is a chiral amino acid derivative with a hydroxyl group and a p-chlorophenyl group attached to the serine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R) 3-Hydroxy-3-(p-chlorophenyl)serine typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric synthesis starting from a chiral precursor or using chiral auxiliaries. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of specific reagents to introduce the hydroxyl and p-chlorophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R) 3-Hydroxy-3-(p-chlorophenyl)serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the p-chlorophenyl group to a phenyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to substitute the hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while reduction can yield a dehydroxylated product.
Applications De Recherche Scientifique
(2R,3R) 3-Hydroxy-3-(p-chlorophenyl)serine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and protein synthesis.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (2R,3R) 3-Hydroxy-3-(p-chlorophenyl)serine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and p-chlorophenyl groups can form hydrogen bonds and hydrophobic interactions, respectively, with the active sites of these targets. This can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S)-2-Amino-3-hydroxy-3-(4-chlorophenyl)propanoic acid: This compound is a stereoisomer of (2R,3R) 3-Hydroxy-3-(p-chlorophenyl)serine and has similar chemical properties but different biological activities.
(2R,3R)-Hydroxybupropion: This compound is a metabolite of the antidepressant bupropion and shares the (2R,3R) configuration with this compound.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both hydroxyl and p-chlorophenyl groups. This combination of features makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H10ClNO3 |
|---|---|
Poids moléculaire |
215.63 g/mol |
Nom IUPAC |
(2S,3S)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H10ClNO3/c10-6-3-1-5(2-4-6)8(12)7(11)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8-/m0/s1 |
Clé InChI |
MDXJWNHZBCAKNQ-YUMQZZPRSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@@H]([C@@H](C(=O)O)N)O)Cl |
SMILES canonique |
C1=CC(=CC=C1C(C(C(=O)O)N)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


